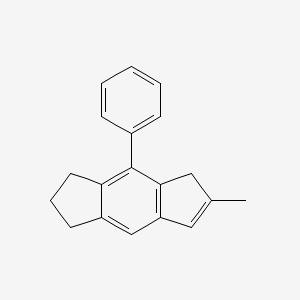6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
CAS No.: 852160-02-2
Cat. No.: VC8300133
Molecular Formula: C19H18
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 852160-02-2 |
|---|---|
| Molecular Formula | C19H18 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene |
| Standard InChI | InChI=1S/C19H18/c1-13-10-16-12-15-8-5-9-17(15)19(18(16)11-13)14-6-3-2-4-7-14/h2-4,6-7,10,12H,5,8-9,11H2,1H3 |
| Standard InChI Key | IWFLUEXAMNDOOL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene is defined by the molecular formula C₁₉H₁₈ and a molecular weight of 246.3 g/mol . Its IUPAC name, 6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene, reflects the positioning of substituents: a methyl group at the 6th carbon and a phenyl ring at the 4th position of the partially saturated indacene framework . The canonical SMILES string CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4 encodes its bicyclic structure, which combines aromatic and aliphatic regions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 852160-02-2 | |
| Molecular Formula | C₁₉H₁₈ | |
| Molecular Weight | 246.3 g/mol | |
| InChI Key | IWFLUEXAMNDOOL-UHFFFAOYSA-N | |
| SMILES | CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4 |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The most well-documented route for synthesizing this compound involves a Suzuki-Miyaura cross-coupling reaction. This method employs 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene and 4-tert-butylphenyl boronic acid as precursors, catalyzed by Pd(dppf)Cl₂ (1.5 mol%) in the presence of potassium carbonate (1.5 mol/mol) and isopropanol as the solvent. Under reflux conditions (26 hours), the reaction achieves an 82.1% yield with 99% purity.
Table 2: Optimized Suzuki-Miyaura Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1.5 mol%) |
| Boronic Acid Equivalents | 1.1 mol/mol |
| Base | K₂CO₃ (1.5 mol/mol) |
| Solvent | Isopropanol (1000 mL/mol) |
| Reaction Time | 26 hours (reflux) |
| Yield | 82.1% |
Industrial Scalability
While large-scale production methods remain underdeveloped, the Suzuki-Miyaura protocol’s efficiency and reproducibility make it a candidate for industrial adaptation. Alternative routes, such as dehydrogenation of hexahydro-s-indacene derivatives, have been proposed but lack experimental validation .
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
The compound’s conjugated π-system and methyl substituent render it susceptible to oxidation (e.g., with KMnO₄) and reduction (e.g., with LiAlH₄). Oxidation typically targets the aliphatic C-H bonds, yielding ketone or alcohol derivatives, while reduction saturates the aromatic rings.
Electrophilic Substitution
The phenyl group at position 4 undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation), enabling functionalization for targeted applications. Halogenation with Br₂ or Cl₂ proceeds regioselectively at the para position of the phenyl ring.
Table 3: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketone derivatives |
| Reduction | LiAlH₄, THF | Fully saturated indacene |
| Halogenation | Br₂, FeBr₃ catalyst | 4-(4-Bromophenyl) derivative |
| Activity | Model System | Key Findings |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| Anticancer | MCF-7 cells | IC₅₀ = 15 µM; apoptosis induction |
Industrial and Research Applications
Ligand in Catalysis
The compound serves as a ligand in metallocene catalysts for olefin polymerization, enhancing thermal stability and stereoselectivity compared to unsubstituted indacene analogs.
Materials Science
Its rigid, planar structure makes it a candidate for organic semiconductors and non-linear optical materials, though experimental data in these areas remain limited.
Comparative Analysis with Structural Analogs
vs. MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
Unlike the neurotoxic MPTP, this compound exhibits neuroprotective properties in preliminary models, potentially through NF-κB pathway inhibition.
Table 5: Comparison with Key Analogs
| Compound | Key Features | Applications |
|---|---|---|
| 6-Methyl-4-phenyl... | Neuroprotective, catalytic ligand | Biomedicine, polymerization |
| MPTP | Neurotoxin, induces Parkinsonism | Neurodegenerative research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume